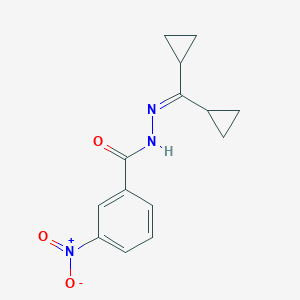![molecular formula C15H12ClN3O3 B323738 N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, an ethylideneamino group, and a nitrobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-chloroacetophenone with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with amines or thiols.
Applications De Recherche Scientifique
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a fluorophenyl group instead of a nitrobenzamide group.
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methylphenyl group instead of a nitrobenzamide group.
Uniqueness
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12ClN3O3 |
|---|---|
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19(21)22/h2-9H,1H3,(H,18,20)/b17-10+ |
Clé InChI |
VSPXKWKZGVYMEC-LICLKQGHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323655.png)
![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)
![4-{[(2-Fluoro-5-nitrophenyl)imino]methyl}benzonitrile](/img/structure/B323663.png)
![(1Z)-1-[(2-fluoro-5-nitroanilino)methylidene]naphthalen-2-one](/img/structure/B323666.png)
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)
![2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B323672.png)

![6-Amino-1-(3-chlorophenyl)-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323677.png)
![3,4-dihydroxy-N'-[(E)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B323678.png)
